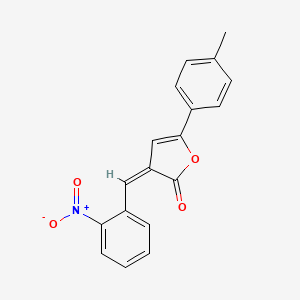amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide, also known as MMB, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB belongs to the family of benzamide derivatives and has been found to exhibit potent anticancer properties.
作用機序
The exact mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide is not fully understood. However, it has been proposed that 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
実験室実験の利点と制限
One of the major advantages of using 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. Additionally, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide and to identify potential molecular targets for cancer therapy. Another area of interest is the evaluation of the efficacy of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in combination with other anticancer agents. Finally, studies are needed to evaluate the safety and efficacy of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in preclinical and clinical settings.
合成法
The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide involves a multi-step process that utilizes various chemical reagents and reaction conditions. The first step involves the reaction of 4-methoxybenzoyl chloride with methylamine to form 4-methoxy-N-methylbenzamide. This intermediate is then reacted with 3-methylthiophenol in the presence of sodium hydride to form the final product, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide.
科学的研究の応用
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various preclinical models.
特性
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-24(30(26,27)21-13-11-19(28-2)12-14-21)18-9-7-16(8-10-18)22(25)23-17-5-4-6-20(15-17)29-3/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSZADGZHLQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)

![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5211271.png)
![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)